N-[1,4-dihydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide
Overview
Description
“N-[1,4-dihydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide” is a chemical compound with the molecular formula C21H35NO3 . It is also known by other names such as Acetamide, N- [1,1-bis (hydroxymethyl)-3- (4-octylphenyl)propyl]- [ACD/Index Name], N- [1-Hydroxy-2- (hydroxymethyl)-4- (4-octylphenyl)-2-butanyl]acetamid [German] [ACD/IUPAC Name], and N- [1-Hydroxy-2- (hydroxyméthyl)-4- (4-octylphényl)-2-butanyl]acétamide [French] [ACD/IUPAC Name] .
Molecular Structure Analysis
The molecular structure of this compound consists of 21 carbon atoms, 35 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 349.508 Da and the monoisotopic mass is 349.261688 Da .Physical And Chemical Properties Analysis
This compound is a pale yellow solid . It has a melting point of 83-87°C and a predicted boiling point of 567.9±50.0 °C . Its density is 1.035 g/cm3 . It is slightly soluble in chloroform and methanol . The compound has a predicted pKa of 14.20±0.10 .Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
- Application in Antimalarial Drug Synthesis : This compound has been investigated for its role as an intermediate in the natural synthesis of antimalarial drugs. One study demonstrated its use in chemoselective monoacetylation processes for drug development, highlighting its significance in pharmaceutical chemistry (Magadum & Yadav, 2018).
Coordination Complexes in Chemistry
- Synthesis of Novel Coordination Complexes : Research has also delved into the synthesis of novel coordination complexes using derivatives of this compound, exploring its potential in the field of inorganic chemistry and materials science (Chkirate et al., 2019).
Hydroformylation in Organic Synthesis
- Hydroformylation for Synthesis of Functionalised Derivatives : Studies have explored the use of this compound in hydroformylation processes, a crucial step in the synthesis of biologically relevant functionalized derivatives. This research contributes to expanding the toolkit available for organic synthesis (Dekeukeleire et al., 2010).
Crystallography and Molecular Structure
- Crystal Structure Analysis : Investigations into the crystal structures of derivatives of this compound have provided insights into their spatial orientations and molecular interactions, which is valuable for understanding their properties and potential applications in materials science (Kalita & Baruah, 2010).
Synthesis of Novel Derivatives
- Development of Novel Derivatives for Various Applications : Research has focused on synthesizing novel derivatives of this compound for potential applications in various fields, such as pest control, pharmaceuticals, and dye production. These studies contribute to the discovery of new materials and drugs with improved properties and efficacy (Nikonov et al., 2016).
properties
IUPAC Name |
N-[1,4-dihydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO4/c1-3-4-5-6-7-8-9-18-10-12-19(13-11-18)20(26)14-21(15-23,16-24)22-17(2)25/h10-13,20,23-24,26H,3-9,14-16H2,1-2H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHITJCGPYUKLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(CC(CO)(CO)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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